![molecular formula C18H19N3OS B4460185 6-ethyl-4-(4-morpholinyl)-2-phenylthieno[2,3-d]pyrimidine](/img/structure/B4460185.png)
6-ethyl-4-(4-morpholinyl)-2-phenylthieno[2,3-d]pyrimidine
Overview
Description
6-ethyl-4-(4-morpholinyl)-2-phenylthieno[2,3-d]pyrimidine is a chemical compound that belongs to the class of thienopyrimidines. It has been extensively studied for its potential applications in the field of medicine and biochemistry.
Mechanism of Action
The mechanism of action of 6-ethyl-4-(4-morpholinyl)-2-phenylthieno[2,3-d]pyrimidine involves the inhibition of various enzymes such as cyclin-dependent kinases, glycogen synthase kinase-3β, and casein kinase-1δ. These enzymes are involved in various cellular processes such as cell cycle regulation, glycogen synthesis, and circadian rhythm regulation. Inhibition of these enzymes leads to the disruption of these cellular processes, which results in the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
6-ethyl-4-(4-morpholinyl)-2-phenylthieno[2,3-d]pyrimidine has been shown to exhibit potent inhibitory activity against various enzymes such as cyclin-dependent kinases, glycogen synthase kinase-3β, and casein kinase-1δ. Inhibition of these enzymes leads to the disruption of various cellular processes such as cell cycle regulation, glycogen synthesis, and circadian rhythm regulation. Therefore, 6-ethyl-4-(4-morpholinyl)-2-phenylthieno[2,3-d]pyrimidine has potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and bipolar disorder.
Advantages and Limitations for Lab Experiments
The advantages of using 6-ethyl-4-(4-morpholinyl)-2-phenylthieno[2,3-d]pyrimidine in lab experiments include its potent inhibitory activity against various enzymes and its potential applications in the treatment of various diseases. However, the limitations of using 6-ethyl-4-(4-morpholinyl)-2-phenylthieno[2,3-d]pyrimidine in lab experiments include its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
The future directions for the research on 6-ethyl-4-(4-morpholinyl)-2-phenylthieno[2,3-d]pyrimidine include the development of more efficient and cost-effective synthesis methods, the identification of new target enzymes, and the evaluation of its potential applications in the treatment of other diseases such as diabetes and Parkinson's disease. Furthermore, the development of derivatives and analogs of 6-ethyl-4-(4-morpholinyl)-2-phenylthieno[2,3-d]pyrimidine with improved potency and selectivity could lead to the development of more effective drugs for the treatment of various diseases.
Scientific Research Applications
6-ethyl-4-(4-morpholinyl)-2-phenylthieno[2,3-d]pyrimidine has been extensively studied for its potential applications in the field of medicine and biochemistry. It has been shown to exhibit potent inhibitory activity against various enzymes such as cyclin-dependent kinases, glycogen synthase kinase-3β, and casein kinase-1δ. These enzymes are involved in various cellular processes such as cell cycle regulation, glycogen synthesis, and circadian rhythm regulation. Therefore, 6-ethyl-4-(4-morpholinyl)-2-phenylthieno[2,3-d]pyrimidine has potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and bipolar disorder.
properties
IUPAC Name |
4-(6-ethyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-2-14-12-15-17(21-8-10-22-11-9-21)19-16(20-18(15)23-14)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZDGNDLLAVRFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=C(N=C2S1)C3=CC=CC=C3)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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